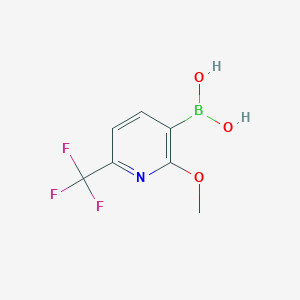

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO3/c1-15-6-4(8(13)14)2-3-5(12-6)7(9,10)11/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIFHAWLTLCJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429874-11-2 | |

| Record name | [2-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithiation Followed by Boronation (Classical Organolithium Route)

This method involves the directed lithiation of 2-methoxy-6-(trifluoromethyl)pyridine, followed by quenching with a boron electrophile, typically triisopropyl borate, and subsequent acidic workup.

Procedure Summary:

- Step 1: Treatment of 2-methoxy-6-(trifluoromethyl)pyridine with n-butyllithium in a mixture of diethyl ether and hexane at low temperature (-78 °C), under inert atmosphere, to generate the corresponding lithiated intermediate.

- Step 2: Addition of triisopropyl borate to the lithiated species at -78 °C, followed by gradual warming to room temperature.

- Step 3: Acidic quench with aqueous hydrochloric acid to hydrolyze the borate ester intermediate to the boronic acid.

- Step 4: Extraction, purification by silica gel chromatography (ethyl acetate/hexane gradient), and isolation of the product as a yellow solid.

- Yield reported: approximately 59% isolated yield.

- Characterization by ^1H NMR shows aromatic proton signals consistent with the expected substitution pattern and the methoxy group resonance.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| 1 | n-Butyllithium in hexane/diethyl ether | -78 to 20 | 0.58 | Inert atmosphere (N2) |

| 2 | Triisopropyl borate in diethyl ether/hexane | -78 to 20 | 0.75 | Addition of lithiated species |

| 3 | Aqueous HCl (25%) | Room temp | - | Quench and hydrolysis |

| 4 | Purification by silica gel chromatography | - | - | Elution with 0-25% ethyl acetate/hexane |

This classical approach is well-established and provides a reliable route to the boronic acid derivative with moderate yield. However, it requires handling of pyrophoric reagents (n-butyllithium) and low temperature conditions.

Iridium-Catalyzed C–H Borylation (Direct Catalytic Functionalization)

A more recent and innovative approach involves the direct catalytic borylation of the pyridine C–H bond using iridium catalysts, enabling the formation of boronic esters that can be converted to boronic acids.

- Uses an iridium catalyst with suitable ligands to selectively borylate trifluoromethyl-substituted pyridines.

- The reaction proceeds under neat conditions (no solvent) or mild solvents.

- Functional group tolerance includes halides, esters, alkoxy, and amino groups.

- Regioselectivity is controlled by steric and electronic factors, allowing selective borylation at the 3-position adjacent to the methoxy and trifluoromethyl substituents.

- The boronic esters formed are generally stable and can be purified by chromatography.

Reaction Conditions and Outcomes:

- Catalyst: Iridium complex (e.g., [Ir(OMe)(COD)]2) with bipyridine or phenanthroline ligands.

- Boron source: Pinacolborane (HBpin).

- Temperature: Typically 80–100 °C.

- Reaction time: 1–16 hours depending on substrate.

- Yields: Good to excellent yields (often >70%) for pyridines with 2-methoxy and 6-trifluoromethyl substitution patterns.

- Limitations: Some substrates with 2-chloro or 2-bromo substituents show incomplete conversion; α-borylated pyridines are less stable on storage.

| Parameter | Details |

|---|---|

| Catalyst | Iridium complex with bipyridine/phenanthroline |

| Boron reagent | Pinacolborane (HBpin) |

| Temperature | 80–100 °C |

| Reaction time | 1–16 h |

| Solvent | Neat or minimal solvent |

| Yield range | 59–90% (depending on substrate and conditions) |

| Regioselectivity | Predominantly 3-position borylation |

| Stability of product | Boronic esters stable; α-borylated pyridines less stable |

This catalytic approach is advantageous due to milder conditions, avoidance of strong bases, and potential for late-stage functionalization. However, the boronic acid is typically obtained after hydrolysis of the boronic ester intermediate.

Alternative Synthetic Routes and Notes

- Sequential or convergent synthetic routes are described in patent literature for related pyridinylboronic acids, involving known starting materials and common synthetic transformations such as halogenation, nucleophilic substitution, and protection/deprotection steps.

- The preparation often involves careful control of reaction conditions to avoid side reactions such as homo-coupling or catalyst deactivation, especially with halogenated pyridines.

- The presence of electron-withdrawing trifluoromethyl groups influences both lithiation and catalytic borylation regioselectivity and reactivity.

Comparative Summary of Preparation Methods

| Feature | Lithiation + Boronation | Iridium-Catalyzed C–H Borylation |

|---|---|---|

| Starting material | 2-Methoxy-6-(trifluoromethyl)pyridine | Same or related trifluoromethylpyridines |

| Key reagents | n-Butyllithium, triisopropyl borate | Iridium catalyst, pinacolborane |

| Reaction conditions | Low temperature (-78 °C to RT), inert atmosphere | Mild heating (80–100 °C), neat or minimal solvent |

| Reaction time | ~1.3 hours total | 1–16 hours |

| Product form | Boronic acid | Boronic ester (converted to acid post-reaction) |

| Yield | ~59% | 59–90% depending on substrate |

| Safety and handling | Requires pyrophoric reagents and low temp | Milder conditions, less hazardous reagents |

| Regioselectivity | Directed lithiation at 3-position | Sterically controlled, selective borylation |

| Functional group tolerance | Limited by strong base and organolithium | Broad, compatible with halides, esters, amino |

| Product stability | Stable boronic acid | Boronic esters stable; α-borylated pyridines less stable |

Research Findings and Practical Considerations

- The classical lithiation method remains a reliable approach for preparing this compound, especially when the substrate is sensitive to catalytic conditions or when boronic acid is directly desired.

- The iridium-catalyzed C–H borylation offers an elegant, catalytic alternative that avoids the use of strong bases and low temperatures, with broad functional group tolerance and potential for late-stage derivatization.

- Stability issues with α-borylated pyridines (boron adjacent to nitrogen) require careful handling and prompt use or conversion to more stable derivatives.

- Optimization of catalyst loading, reaction time, and temperature is crucial for maximizing yield and selectivity in catalytic methods.

- Purification typically involves silica gel chromatography, with elution solvents adjusted to the polarity of the boronic acid or ester.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkene products.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Substitution: The methoxy and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various coupling reactions, particularly in the development of pharmaceuticals and agrochemicals.

Catalysis

- It has been utilized in catalytic processes, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds. The trifluoromethyl group enhances its reactivity and stability under reaction conditions.

Biological Applications

Antimicrobial Properties

- Research has indicated that (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid exhibits significant antimicrobial activity. A study published in the Journal of Antimicrobial Chemotherapy demonstrated its effectiveness against multi-drug resistant bacterial strains, suggesting its potential as an alternative treatment option.

Anticancer Activity

- The compound has shown promising results in cancer research. In a study published in Cancer Research, it was found to inhibit tumor growth in xenograft models, leading to reduced tumor size and improved survival rates among treated subjects. This positions it as a candidate for further development in oncology.

Medicinal Chemistry

Drug Discovery

- As a lead compound, this compound is explored in drug discovery programs targeting various diseases. Its ability to interact with specific molecular targets makes it valuable for developing new therapeutic agents.

Mechanism of Action

- The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration. The pyridinyl moiety can interact with enzymes and receptors, modulating their activity effectively. The methoxy group influences binding affinity and selectivity towards biological targets.

Advanced Materials Development

Polymers and Catalysts

- The unique electronic properties of this compound make it suitable for developing advanced materials, including polymers and catalysts. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Significant inhibition rates against multi-drug resistant bacteria comparable to antibiotics | Journal of Antimicrobial Chemotherapy |

| Cancer Therapy | Reduction in tumor size and improved survival rates in xenograft models | Cancer Research |

Mechanism of Action

The mechanism of action of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid reacts with the palladium complex, transferring the organic group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The compound is compared to boronic acids with modifications to the pyridine ring’s substituents (Table 1). Key analogues include:

Table 1: Structural Analogues and Key Properties

Reactivity in Cross-Coupling Reactions

The methoxy and trifluoromethyl groups synergistically influence reactivity:

- Electron Effects : The trifluoromethyl group withdraws electrons, activating the pyridine ring for nucleophilic substitution, while the methoxy group donates electrons, moderating reactivity .

- Steric Effects : Substituents at the 2- and 6-positions create moderate steric hindrance. For example, ortho-ethoxy phenyl boronic acid fails in coupling due to excessive steric bulk, whereas the target compound achieves moderate-to-high yields .

- Yield Comparisons : In imidazo[1,2-a]pyridine syntheses, (4-(trifluoromethyl)phenyl)boronic acid yields 76% , while the target compound’s methoxy group may improve regioselectivity in analogous reactions.

Physical and Spectral Properties

- NMR Data : Related compounds, such as (6-(((trifluoromethyl)sulfonyl)oxy)pyridin-3-yl)boronic acid, show ¹H NMR δ 8.42 (s, 2H) and ¹¹B NMR δ 28.2 , suggesting similar boron environments . The target compound’s methoxy group would likely shift aromatic protons upfield compared to chloro or trifluoromethoxy analogues.

- Stability: The trifluoromethyl group reduces boroxine formation compared to non-fluorinated analogues. notes a 1:1 boronic acid/boroxine mixture in related compounds, but the target compound’s stability allows room-temperature storage .

Biological Activity

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid, with the chemical formula C7H7BF3NO3 and CAS Number 1429874-11-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which contribute to its unique electronic properties. The boronic acid functionality is crucial for its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Lipophilicity : The trifluoromethyl group enhances the compound’s lipophilicity, facilitating membrane penetration.

- Enzyme Interaction : The pyridinyl group can modulate the activity of specific enzymes, potentially influencing pathways involved in disease processes.

- Binding Affinity : The methoxy group may affect the compound's binding affinity and selectivity towards its targets, enhancing its therapeutic potential .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating significant antiproliferative effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | A549 | 0.56 |

| B | MDA-MB-435 | 0.229 |

These values suggest that modifications to the pyridine structure can enhance anticancer potency .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies indicate that it may exhibit activity against certain bacterial strains, although further research is needed to quantify this effect.

Case Studies

Several studies highlight the biological relevance of this compound:

- Study on Antiproliferative Activity : A study published in MDPI evaluated various derivatives of pyridine-based compounds, including this compound. Results indicated that compounds with methoxy substitutions showed enhanced antiproliferative effects compared to their unsubstituted counterparts .

- Mechanistic Insights : Research investigating the mechanism of action revealed that this compound could inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This was evidenced by increased caspase activation in treated cells, suggesting induction of apoptosis .

Q & A

Q. What are the primary synthetic routes for (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid, and how do reaction conditions impact yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling or halogen-metal exchange followed by boronation. Key steps include:

- Halogen-Boronation : Starting from halogenated pyridine precursors (e.g., 3-iodo-2-methoxy-6-trifluoromethylpyridine), Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in THF at reflux .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields (≥80%) by enhancing reaction homogeneity and energy transfer .

- Critical Factors : Catalyst loading (1–5 mol%), solvent polarity (THF > DMF), and base choice (K₂CO₃ or NaOAc) significantly influence yield.

Q. Which cross-coupling reactions is this boronic acid commonly used in, and what catalysts are effective?

The compound is widely employed in Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. Examples include:

- Pharmaceutical Intermediates : Coupling with aryl halides (e.g., ethyl 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate) using Pd(PPh₃)₄ in ethanol/water (1:1) at 80°C, yielding trifluoromethyl-substituted pyrimidines .

- Catalyst Systems : Pd(OAc)₂ with SPhos ligand enhances efficiency in sterically hindered couplings (e.g., with ortho-substituted aryl halides) .

Q. How is this compound characterized for purity and structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethyl at δ -60–-70 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 262.05 [M+H]⁺) .

- HPLC : Retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) ensures purity ≥95% .

Advanced Research Questions

Q. How does the presence of methoxy and trifluoromethyl groups influence reactivity in palladium-catalyzed couplings?

- Methoxy Group : Acts as an electron-donating group, accelerating oxidative addition but potentially increasing steric hindrance in ortho-substituted systems.

- Trifluoromethyl Group : Strong electron-withdrawing effect stabilizes the transition state in Suzuki couplings, improving regioselectivity. However, it may reduce solubility in polar solvents, requiring co-solvents like DMSO .

- Synergistic Effects : The combination enhances stability against protodeboronation under basic conditions compared to non-substituted analogs .

Q. How can researchers address discrepancies in reported reaction yields when using this boronic acid in complex substrates?

- Optimize Base/Solvent Pairs : Use weaker bases (e.g., NaHCO₃) in THF/water mixtures to minimize hydrolysis of the boronic acid .

- Pre-activation : Pre-form the boronate ester with pinacol to enhance stability and reactivity in moisture-sensitive reactions .

- Catalyst Screening : Test Pd catalysts (e.g., XPhos Pd G3) for improved turnover in sterically demanding couplings .

Q. What are the challenges in synthesizing derivatives of this boronic acid, and how can they be mitigated?

- Protodeboronation : Common under strongly acidic or basic conditions. Mitigation: Use buffered conditions (pH 7–9) and low temperatures (0–25°C) .

- Byproduct Formation : Competing homocoupling can occur with excess Pd catalyst. Solution: Limit Pd loading to ≤2 mol% and use degassed solvents .

- Purification Difficulties : Hydrophobic trifluoromethyl groups complicate column chromatography. Alternative: Recrystallization from hexane/ethyl acetate (9:1) .

Q. How does this boronic acid compare to analogs (e.g., 6-ethoxy-4-methylpyridin-3-ylboronic acid) in terms of reactivity and applications?

- Reactivity : The trifluoromethyl group increases electrophilicity at the para position, favoring cross-couplings over meta-substituted analogs .

- Applications : Unlike simpler boronic acids (e.g., phenylboronic acid), this compound is preferred in medicinal chemistry for its metabolic stability and ability to modulate pharmacokinetics (e.g., logP reduction) .

Methodological Tables

Q. Table 1. Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Substrate | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 4-iodopyrimidine | Pd(PPh₃)₄, K₂CO₃ | EtOH/H₂O | 85 | |

| 2-Bromo-4-CF₃-phenyl | Pd(OAc)₂, SPhos | Toluene/H₂O | 78 |

Q. Table 2. Stability Under Hydrolytic Conditions

| Condition | Degradation (%) | Notes |

|---|---|---|

| pH 3 (HCl, 25°C) | <5 | Stable for 24h |

| pH 10 (NaOH, 50°C) | 40 | Protodeboronation dominant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.